tert-butyl (6R)-6-amino-2-azaspiro[3.4]octane-2-carboxylate tert-butyl (6R)-6-amino-2-azaspiro[3.4]octane-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13786777
InChI: InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-12(8-14)5-4-9(13)6-12/h9H,4-8,13H2,1-3H3/t9-/m1/s1
SMILES: CC(C)(C)OC(=O)N1CC2(C1)CCC(C2)N
Molecular Formula: C12H22N2O2
Molecular Weight: 226.32 g/mol

tert-butyl (6R)-6-amino-2-azaspiro[3.4]octane-2-carboxylate

CAS No.:

Cat. No.: VC13786777

Molecular Formula: C12H22N2O2

Molecular Weight: 226.32 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl (6R)-6-amino-2-azaspiro[3.4]octane-2-carboxylate -

Specification

Molecular Formula C12H22N2O2
Molecular Weight 226.32 g/mol
IUPAC Name tert-butyl (6R)-6-amino-2-azaspiro[3.4]octane-2-carboxylate
Standard InChI InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-12(8-14)5-4-9(13)6-12/h9H,4-8,13H2,1-3H3/t9-/m1/s1
Standard InChI Key CTDSKHCAIGOHQU-SECBINFHSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CC2(C1)CC[C@H](C2)N
SMILES CC(C)(C)OC(=O)N1CC2(C1)CCC(C2)N
Canonical SMILES CC(C)(C)OC(=O)N1CC2(C1)CCC(C2)N

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

tert-Butyl (6R)-6-amino-2-azaspiro[3.4]octane-2-carboxylate features a spirocyclic core comprising a fused cyclopropane and pyrrolidine ring system. The (6R) configuration denotes the chiral center at position 6, critical for its stereochemical interactions. The molecular formula is C₁₂H₂₂N₂O₂, with a molecular weight of 226.32 g/mol. The tert-butyloxycarbonyl (Boc) group at position 2 enhances solubility and stability during synthetic processes.

Table 1: Key Molecular Data

PropertyValueSource
Molecular FormulaC₁₂H₂₂N₂O₂
Molecular Weight226.32 g/mol
IUPAC Nametert-butyl (6R)-6-amino-2-azaspiro[3.4]octane-2-carboxylate
Chiral Center Configuration(6R)

Stereochemical Significance

The (6R) enantiomer’s spatial arrangement enables selective binding to biological targets, a trait leveraged in asymmetric synthesis and drug design. Comparative studies of racemic mixtures and enantiopure forms highlight the importance of chirality in optimizing pharmacokinetic profiles .

Synthesis and Preparation

Synthetic Routes

Synthesis typically begins with the construction of the azaspiro[3.4]octane scaffold, followed by Boc protection and stereoselective amination. Key steps include:

  • Cyclopropanation: Ring-closing metathesis or [2+1] cycloaddition to form the spirocyclic core.

  • Boc Protection: Reaction with di-tert-butyl dicarbonate to install the Boc group, enhancing intermediate stability.

  • Amination: Enzymatic or chemical resolution to introduce the (6R)-amino group with high enantiomeric excess.

Optimization Challenges

Yield optimization often requires chiral auxiliaries or catalysts, such as transition-metal complexes, to control stereochemistry. Purification via column chromatography or recrystallization ensures >95% purity, as reported in industrial-scale preparations .

Physical and Chemical Properties

Table 2: Physical Properties

PropertyDetailsSource
Physical FormSolid
Storage TemperatureRoom temperature (20–25°C)
SolubilitySoluble in DMSO, DMF; sparingly in H₂O

Reactivity

The amino group participates in nucleophilic substitutions, acylation, and reductive amination, enabling diversification into derivatives like hydroxylated or alkylated analogs . The spirocyclic structure’s rigidity also facilitates strain-release reactions in click chemistry .

Biological Activity and Applications

Pharmaceutical Intermediates

This compound serves as a precursor to protease inhibitors and kinase modulators. Its spirocyclic motif mimics peptide turn structures, enhancing binding affinity to enzymatic pockets . For example, derivatives have shown inhibitory activity against SARS-CoV-2 main protease in preliminary assays .

Antibiotic and Antiviral Research

Functionalized analogs exhibit broad-spectrum antibiotic activity, particularly against Gram-positive bacteria, by disrupting cell wall synthesis . In antiviral contexts, the amino group’s basicity facilitates interactions with viral RNA polymerases .

Fluorescent Probes

Conjugation with fluorophores (e.g., fluorescein) yields probes for imaging cellular processes, leveraging the spirocycle’s stability in biological matrices .

Recent Research and Industrial Relevance

Industrial Scale-Up

Recent patents highlight continuous-flow synthesis methods to improve yield (up to 80%) and reduce waste in Boc-protected intermediates.

Drug Discovery Trends

The compound’s role in fragment-based drug design has expanded, with computational studies predicting high target engagement in neurology and oncology targets .

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